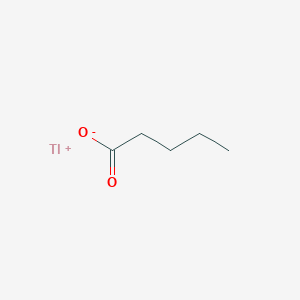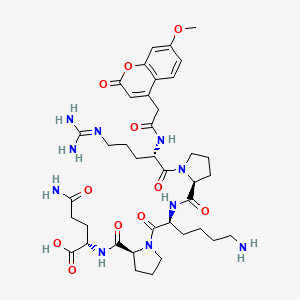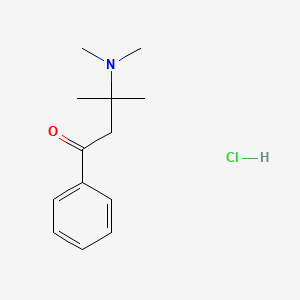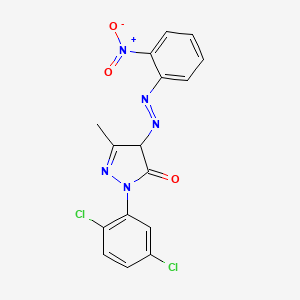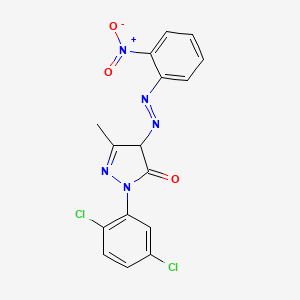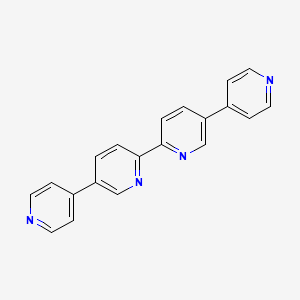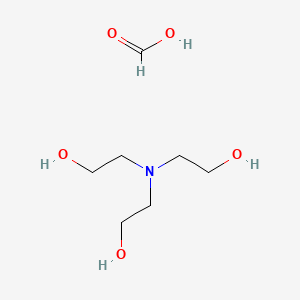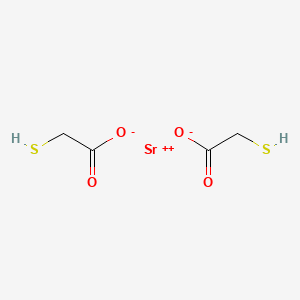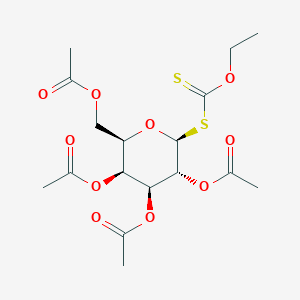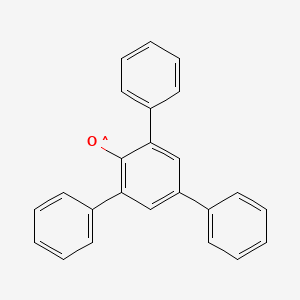
2,4,6-Triphenylphenoxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenylphenoxyl is a phenoxyl radical characterized by the presence of three phenyl groups attached to the phenoxyl core. This compound is known for its stability and unique reactivity, making it a subject of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4,6-Triphenylphenoxyl typically involves the oxidation of 2,4,6-triphenylphenol. One common method is the use of a peroxide, such as hydrogen peroxide, in the presence of a catalyst. The reaction is carried out in a suitable solvent like benzene or dioxane under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenylphenoxyl undergoes various chemical reactions, including:
Oxidation: The phenoxyl radical can react with oxygen to form peroxides.
Reduction: It can be reduced back to the corresponding phenol under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens or nitrating agents can be employed for substitution reactions.
Major Products
Oxidation: Formation of peroxides.
Reduction: Regeneration of 2,4,6-triphenylphenol.
Substitution: Various substituted phenoxyl derivatives depending on the reagent used.
Scientific Research Applications
2,4,6-Triphenylphenoxyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxyl radicals and their interactions with solvents.
Biology: Investigated for its potential antioxidant properties due to its radical-scavenging ability.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenylphenoxyl involves its ability to form stable radicals. This stability is attributed to the delocalization of the unpaired electron over the phenyl rings. The compound can interact with various molecular targets, including other radicals and reactive oxygen species, thereby influencing oxidative processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tri-tert-butylphenoxyl
- 4-Methoxy-2,6-diphenylphenoxyl
- 2,6-Di-tert-butyl-4-phenylphenoxyl
Uniqueness
2,4,6-Triphenylphenoxyl is unique due to its high stability and distinct reactivity patterns compared to other phenoxyl radicals. The presence of three phenyl groups provides significant steric hindrance, which influences its chemical behavior and interactions .
Properties
Molecular Formula |
C24H17O |
|---|---|
Molecular Weight |
321.4 g/mol |
InChI |
InChI=1S/C24H17O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H |
InChI Key |
JBBGEPSUMUPYOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[O])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



